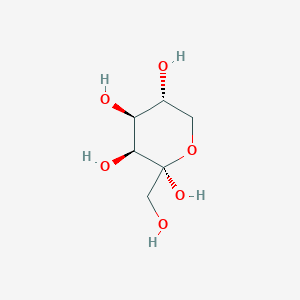

alpha-D-tagatopyranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-VANKVMQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@@](O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047897 | |

| Record name | D-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-20-9, 87-81-0 | |

| Record name | alpha-D-Tagatopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tagatose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-TAGATOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSJ4V6L1H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of alpha-D-Tagatopyranose

This technical guide provides a comprehensive overview of the chemical structure and stereochemical nature of alpha-D-tagatopyranose, a ketohexose of significant interest to researchers and professionals in the fields of food science and drug development. This document details its structural identifiers, three-dimensional conformation, and key experimental protocols for its synthesis and characterization.

Chemical Structure and Identifiers

This compound is a monosaccharide, a six-carbon sugar with a ketone functional group, which exists in a cyclic pyranose form.[1][2] The "alpha" designation indicates the stereochemistry at the anomeric carbon (C2), where the hydroxyl group is in an axial position. The "D" configuration specifies the stereochemistry at the chiral center furthest from the anomeric carbon (C5). In aqueous solutions, D-tagatose exists as an equilibrium mixture of its alpha and beta pyranose and furanose forms, with this compound being the predominant species (71%).[3]

| Identifier | Value |

| IUPAC Name | (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol[2] |

| Molecular Formula | C₆H₁₂O₆[2] |

| Molecular Weight | 180.16 g/mol [2] |

| CAS Number | 512-20-9[2] |

| SMILES | C1--INVALID-LINK--(CO)O)O)O">C@HO |

| InChI | InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6+/m1/s1 |

| InChIKey | LKDRXBCSQODPBY-VANKVMQKSA-N[2] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is crucial for its biological activity and physical properties. The pyranose ring adopts a chair conformation to minimize steric hindrance. In the solid state, X-ray crystallographic studies have confirmed that it exists exclusively in the alpha-pyranose form.[1][3] The crystal structure reveals a network of intermolecular hydrogen bonds that stabilize the packing of the molecules.[4]

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, providing precise measurements of its atomic coordinates and geometric parameters.

| Crystal Parameter | Value |

| Crystal System | Orthorhombic[4] |

| Space Group | P2₁2₁2₁[4] |

| Unit Cell Dimensions | a = 6.2201(1) Å, b = 6.5022(1) Å, c = 17.6629(4) Å[4] |

| Volume | 714.36(2) ų[4] |

| Z | 4[4] |

| Density (calculated) | 1.675 Mg m⁻³[4] |

Selected Bond Lengths and Angles:

| Bond | Length (Å) | Angle | Degree (°) |

| O1-C2 | 1.4309 (12)[4] | C3-C2-C1 | 110.58 (8) |

| C2-C3 | 1.5283 (14) | O2-C2-C3 | 109.50 (8) |

| C3-C4 | 1.5221 (14) | C4-C3-C2 | 110.85 (8) |

| C4-C5 | 1.5249 (14) | O3-C3-C2 | 110.99 (8) |

| C5-O5 | 1.4384 (12) | C5-C4-C3 | 111.45 (8) |

| C2-O2 | 1.4111 (12) | O4-C4-C3 | 109.80 (8) |

| C3-O3 | 1.4251 (12) | O5-C5-C4 | 109.39 (8) |

| C4-O4 | 1.4249 (12) | C6-C5-C4 | 113.11 (8) |

| C5-C6 | 1.5173 (15) | O5-C5-C6 | 106.87 (8) |

| C6-O6 | 1.4285 (13) | O6-C6-C5 | 111.66 (9) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of D-tagatose is the isomerization of D-galactose. The following protocol is based on a chemical synthesis approach.[5][6]

Materials:

-

D-galactose

-

Calcium hydroxide (B78521) (Ca(OH)₂)

-

Calcium chloride (CaCl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂)

-

Deionized water

-

Reaction vessel with cooling capabilities

-

pH meter

-

Filtration apparatus

Procedure:

-

Prepare an aqueous solution of D-galactose.

-

Cool the reaction vessel to the desired temperature (e.g., 25°C).

-

Dissolve calcium chloride in the D-galactose solution.

-

Prepare a slurry of calcium hydroxide in water and gradually add it to the reaction mixture while maintaining the temperature.

-

Adjust the pH of the solution to approximately 12.5 with a 10% NaOH solution to initiate the isomerization.

-

Allow the reaction to proceed for several hours. During this time, an insoluble calcium hydroxide-D-tagatose complex will precipitate.

-

Neutralize the reaction mixture with an acid, such as sulfuric acid or by bubbling carbon dioxide gas through it, to a pH of around 7.0. This will liberate D-tagatose from the insoluble complex.

-

Filter the mixture to remove the insoluble calcium salts.

-

The resulting crude D-tagatose solution can be further purified by ion-exchange chromatography and crystallization to obtain pure this compound.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and conformational analysis of this compound in solution.[7]

Materials:

-

This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterium oxide (D₂O, 99.96%)

-

5 mm NMR tube

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.5 mL of D₂O.

-

To remove exchangeable protons (from -OH groups), freeze-dry the solution (lyophilize).

-

Redissolve the lyophilized sample in 0.5 mL of 99.96% D₂O.

-

Transfer the final solution to a 5 mm NMR tube.

Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: Maintain a constant temperature, typically 298 K (25°C).

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

2D NMR Experiments: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Visualizations

Chemical Structure of this compound

Caption: Haworth projection of this compound.

Synthesis Workflow

Caption: Workflow for the chemical synthesis of this compound.

References

- 1. Frontiers | Exploring a Highly D-Galactose Specific L-Arabinose Isomerase From Bifidobacterium adolescentis for D-Tagatose Production [frontiersin.org]

- 2. This compound | C6H12O6 | CID 2724552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. α-d-Tagatopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5078796A - Process for manufacturing tagatose - Google Patents [patents.google.com]

- 6. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of alpha-D-Tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Tagatopyranose is the crystalline anomeric form of D-tagatose, a naturally occurring ketohexose that is an epimer of D-fructose.[1] Found in small quantities in some dairy products, D-tagatose has garnered significant interest as a low-calorie sweetener and a potential therapeutic agent.[2][3] Its unique metabolic fate and biological activities necessitate a thorough understanding of its fundamental physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in research and development. In aqueous solutions, D-tagatose undergoes mutarotation, existing as an equilibrium mixture of its different anomers, with this compound being the predominant form (71%).[1]

Data Presentation

The quantitative data for D-tagatose, with a focus on the alpha-pyranose form where specified, are summarized in the tables below.

Table 1: Physical Properties of D-Tagatose

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [4] |

| Molecular Weight | 180.16 g/mol | [4] |

| Melting Point | 133-135 °C | |

| Appearance | White crystalline solid | [2] |

| Solubility (in g/100 mL at 20°C) | ||

| Water | High | [5] |

| Methanol | Moderate | [5] |

| Ethanol | Low | [5] |

| n-Propanol | Low | [5] |

| N,N-Dimethylformamide | High | [5] |

| Dimethyl Sulfoxide | High | [5] |

| N-Methylpyrrolidone | High | [5] |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value/Description | Source(s) |

| IUPAC Name | (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [4] |

| InChIKey | LKDRXBCSQODPBY-VANKVMQKSA-N | [4] |

| CAS Number | 512-20-9 | [4] |

| Specific Rotation ([α]D) | D-Tagatose exhibits mutarotation in solution, leading to an equilibrium value. While the specific initial rotation of the pure alpha anomer is not readily available, by analogy with other hexoses like D-glucose, it is expected to have a distinct positive value that changes over time to a final equilibrium value. For instance, α-D-glucopyranose has an initial specific rotation of +112.2°, which equilibrates to +52.6°.[6][7] | |

| ¹³C NMR (in D₂O) | Spectra available in public databases. | |

| Conformation | Predominantly adopts the ⁵C₂ chair conformation in the crystalline state and in solution.[8] |

Experimental Protocols

Accurate characterization of this compound relies on standardized experimental protocols. The following sections detail the methodologies for determining its key physical and chemical properties.

Melting Point Determination

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range is typically narrow (0.5-1.5 °C).

Solubility Determination

The solubility of this compound in various solvents is determined to inform its use in different formulations and reaction conditions.

Methodology:

-

Solvent and Solute Preparation: A known volume of the desired solvent (e.g., water, ethanol) is placed in a thermostated vessel at a specific temperature.

-

Saturation: Small, accurately weighed portions of this compound are added to the solvent with continuous stirring. The addition is stopped when a small amount of undissolved solid persists, indicating a saturated solution.

-

Equilibration: The saturated solution is stirred for a sufficient time to ensure equilibrium is reached.

-

Analysis: A known volume of the supernatant is carefully removed, and the solvent is evaporated. The mass of the remaining solid is determined, and the solubility is calculated (e.g., in g/100 mL).

Measurement of Specific Rotation

Optical rotation is a key characteristic of chiral molecules like monosaccharides and is measured using a polarimeter.

Methodology:

-

Solution Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically distilled water. The concentration (c) is expressed in g/mL.

-

Polarimeter Setup: A calibrated polarimeter is used. The light source is typically a sodium D-line (589 nm). The sample cell (polarimeter tube) of a known path length (l) in decimeters is filled with the prepared solution.

-

Measurement: The observed optical rotation (α) in degrees is measured. To observe mutarotation, measurements are taken immediately after dissolution and at regular intervals until a stable reading is obtained.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c)

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a key enzymatic pathway for D-tagatose production and a general experimental workflow for the synthesis and purification of a tagatopyranose derivative.

Caption: Enzymatic Isomerization of D-Galactose to D-Tagatose.

Caption: General Workflow for Synthesis and Purification of an this compound Derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H12O6 | CID 2724552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Solved The specific rotation of alpha and beta anomers of | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

alpha-D-tagatopyranose CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-D-Tagatopyranose, a naturally occurring ketohexose, is a C-4 epimer of D-fructose. Recognized for its properties as a low-calorie bulk sweetener, it possesses approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories. Beyond its application in the food industry, D-tagatose is of significant interest in biomedical research due to its minimal impact on blood glucose and potential health benefits. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, metabolic pathways, and key experimental protocols.

Chemical and Physical Properties

This compound is the cyclic pyranose form of D-tagatose with an alpha configuration at the anomeric center. In solution, D-tagatose exists in equilibrium between its pyranose and furanose forms, though only the α-pyranose form crystallizes.

| Property | Value | Reference |

| CAS Number | 512-20-9 | [1] |

| Molecular Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | (2S,3S,4S,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |

Synthesis of this compound

The production of D-tagatose can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

Chemical synthesis typically involves the isomerization of D-galactose under alkaline conditions using catalysts such as calcium hydroxide. This process results in the formation of a D-tagatose-metal ion complex, which is then neutralized with an acid to yield D-tagatose. While this method can achieve high yields, it often requires significant purification steps.[2]

A specific method for the synthesis of 1,3,4,5-tetra-O-benzoyl-α-d-tagatopyranose involves the regioselective benzoylation of D-tagatose in a single step, achieving an 88% yield on a gram scale.[3]

Enzymatic Synthesis

Experimental Protocol: Enzymatic Synthesis of D-Tagatose from D-Galactose

-

Enzyme: Thermostable L-arabinose isomerase from Thermoanaerobacter mathranii, heterologously expressed in Escherichia coli.[5]

-

Substrate: 30% (w/v) solution of D-galactose.

-

Procedure:

-

Immobilize the purified L-arabinose isomerase.

-

Incubate the immobilized enzyme with the D-galactose solution at 65 °C.

-

Monitor the reaction progress by analyzing the sugar composition.

-

-

Expected Yield: Approximately 42% conversion of D-galactose to D-tagatose.[5]

Metabolism and Physiological Effects

Absorption and Metabolism

Only about 20% of ingested D-tagatose is absorbed in the small intestine. The absorbed portion is metabolized in the liver, primarily through a pathway similar to that of fructose. It is first phosphorylated to D-tagatose-1-phosphate, which is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) and glyceraldehyde, intermediates of the glycolytic pathway. The majority of unabsorbed D-tagatose is fermented by gut microbiota in the large intestine, producing short-chain fatty acids.[6]

Effects on Glycemic Control

D-tagatose has a minimal effect on blood glucose and insulin (B600854) levels.[7] Several mechanisms contribute to this effect:

-

Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal sucrase and maltase, reducing the absorption of glucose from sucrose and maltose.[6][8]

-

Modulation of Hepatic Glucose Metabolism: D-tagatose-1-phosphate, an intermediate of tagatose metabolism, promotes the activity of glucokinase, leading to increased glucose phosphorylation and glycogen (B147801) synthesis. It also inhibits glycogen phosphorylase, preventing the breakdown of glycogen.[6][8]

Experimental Protocol: Assay of Intestinal Disaccharidase Inhibition

This protocol is adapted from the Dahlqvist method for assaying intestinal disaccharidases.[9]

-

Principle: An intestinal homogenate is incubated with a specific disaccharide (e.g., sucrose) in the presence and absence of D-tagatose. The liberated glucose is then measured.

-

Procedure:

-

Prepare a homogenate of intestinal mucosa.

-

Set up reaction tubes containing the intestinal homogenate, the disaccharide substrate, and varying concentrations of D-tagatose.

-

Incubate the tubes at 37°C.

-

Stop the reaction by adding TRIS buffer.

-

Measure the concentration of liberated glucose using a glucose oxidase reagent.

-

-

Analysis: Compare the amount of glucose produced in the presence of D-tagatose to the control (without D-tagatose) to determine the inhibitory effect.

Signaling and Metabolic Pathways

Enzymatic Synthesis of D-Tagatose

The following diagrams illustrate the key enzymatic pathways for the synthesis of D-tagatose.

Catabolic Pathway of D-Tagatose in Bacteria

The catabolism of D-tagatose in certain bacteria, such as Klebsiella oxytoca, involves a phosphorylation pathway.

Proposed Mechanism of Glycemic Control by D-Tagatose

The following diagram illustrates the proposed mechanisms by which D-tagatose helps in controlling blood glucose levels.

References

- 1. This compound | C6H12O6 | CID 2724552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. D-tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assay of intestinal disaccharidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomeric Forms of D-Tagatose in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose, a naturally occurring ketohexose, is a low-calorie sweetener with significant potential in the food and pharmaceutical industries. In solution, D-tagatose exists as a complex equilibrium mixture of five tautomers: α-D-tagatopyranose, β-D-tagatopyranose, α-D-tagatofuranose, β-D-tagatofuranose, and the acyclic keto form. The relative proportions of these anomers are influenced by factors such as solvent and temperature, which in turn can affect the molecule's physical properties and biological activity. This guide provides a comprehensive overview of the anomeric forms of D-tagatose in solution, detailing their relative abundance and the experimental methodologies used for their characterization.

Introduction to Anomeric Forms of D-Tagatose

Like other monosaccharides, D-tagatose undergoes mutarotation in solution, a process involving the interconversion of its cyclic anomers. This equilibrium is established through the transient formation of the open-chain keto form. The five- and six-membered ring structures are known as furanose and pyranose forms, respectively, and each can exist as either an α or β anomer, depending on the orientation of the hydroxyl group at the anomeric carbon (C2).

While extensive research has been conducted on the anomeric composition of aldoses like D-glucose, detailed quantitative data for ketoses such as D-tagatose are less common. However, studies on D-tagatose derivatives provide valuable insights into its behavior in solution. For instance, a study on D-tagatose-N-methylaniline in an aqueous environment revealed an equilibrium consisting of 62.8% α-pyranose, 21.3% β-pyranose, 1.5% α-furanose, 8.1% β-furanose, and 6.2% of the acyclic keto tautomer[1]. It is important to note that the anomeric distribution of unmodified D-tagatose may differ.

Quantitative Analysis of Anomeric Forms

The determination of the relative amounts of each anomer of D-tagatose at equilibrium is crucial for understanding its chemical and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for this quantitative analysis.

Anomeric Distribution of a D-Tagatose Derivative in Solution

The following table summarizes the quantitative data for the anomeric equilibrium of D-tagatose-N-methylaniline in a 1:1 pyridine/D₂O solution at 25°C, as determined by ¹³C NMR spectroscopy[1]. This data serves as a valuable reference, though variations are expected for unmodified D-tagatose.

| Tautomeric Form | Percentage (%) |

| α-pyranose | 62.8 |

| β-pyranose | 21.3 |

| α-furanose | 1.5 |

| β-furanose | 8.1 |

| Acyclic Keto | 6.2 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Analysis

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful non-invasive technique for the structural and quantitative analysis of carbohydrate anomers in solution.

Objective: To determine the relative concentrations of the different anomeric forms of D-tagatose in an aqueous solution at equilibrium.

Materials:

-

D-Tagatose

-

Deuterium oxide (D₂O, 99.9%)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of D-tagatose.

-

Dissolve the sample in 0.5-0.7 mL of D₂O directly in a clean, dry 5 mm NMR tube.

-

Gently vortex the tube to ensure the solution is homogeneous.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25°C) for at least 24 hours to ensure mutarotation has reached equilibrium.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum.

-

Ensure a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.

-

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum. This will provide simplified signals for each carbon atom in the different anomeric forms.

-

-

Data Processing and Analysis:

-

Apply phasing and baseline correction to the acquired spectra.

-

Identify the well-resolved signals corresponding to the anomeric carbons (C2) in the ¹³C NMR spectrum or the anomeric protons in the ¹H NMR spectrum for each anomer.

-

Integrate the area of these characteristic signals.

-

Calculate the percentage of each anomer by dividing the integral of its specific signal by the sum of the integrals of all anomeric signals, multiplied by 100.

-

High-Performance Liquid Chromatography (HPLC) for Anomer Separation

HPLC can be employed to separate the anomers of D-tagatose, although the rapid interconversion in the mobile phase can present challenges. Chiral chromatography is a particularly effective approach.

Objective: To separate the anomeric forms of D-tagatose using HPLC.

Materials:

-

D-Tagatose

-

HPLC-grade solvents (e.g., hexane, ethanol, trifluoroacetic acid)

-

HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

-

Chiral HPLC column (e.g., Chiralpak AD-H)

Procedure:

-

Sample Preparation:

-

Prepare a standard solution of D-tagatose in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions (Based on a general method for monosaccharide anomer separation[2]):

-

Column: Chiralpak AD-H

-

Mobile Phase: A mixture of hexane, ethanol, and a small amount of trifluoroacetic acid (TFA) (e.g., 7:3 hexane:ethanol with 0.1% TFA). The exact ratio may need optimization for D-tagatose.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: Controlled, as temperature can affect the separation and the anomeric equilibrium.

-

Detection: Refractive Index (RI)

-

-

Data Analysis:

-

Identify the peaks corresponding to the different anomers based on their retention times.

-

Quantify the relative peak areas to determine the proportion of each anomer. It is important to note that on-column interconversion can affect the accuracy of this quantification.

-

Visualizations

Anomeric Equilibrium of D-Tagatose

The following diagram illustrates the dynamic equilibrium between the different anomeric forms of D-tagatose in solution.

Caption: Mutarotation of D-tagatose in solution.

Experimental Workflow for NMR Analysis

This diagram outlines the key steps in the determination of D-tagatose anomeric ratios using NMR spectroscopy.

Caption: Workflow for anomeric analysis by NMR.

Conclusion

The anomeric composition of D-tagatose in solution is a critical factor influencing its properties and applications. This guide has provided an overview of the known anomeric distribution of a D-tagatose derivative and detailed experimental protocols for the characterization of these forms using NMR and HPLC. For drug development and food science applications, a thorough understanding and precise control of the anomeric equilibrium of D-tagatose are essential. Further research is warranted to establish a definitive quantitative profile of unmodified D-tagatose anomers in various solvents and at different temperatures.

References

Tautomeric Equilibrium of D-Tagatose Derivatives in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is a compound of significant interest in the food and pharmaceutical industries due to its properties as a low-calorie sweetener and its potential health benefits. In aqueous solution, D-tagatose and its derivatives exist as a complex equilibrium mixture of five tautomers: the acyclic keto form and the cyclic α- and β-anomers of both pyranose and furanose rings. The distribution of these tautomers is crucial as it can influence the molecule's physical properties, chemical reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomeric equilibrium of D-tagatose and its derivatives in aqueous solution, presenting quantitative data, detailed experimental protocols for their determination, and visual representations of the equilibrium and analytical workflows.

Tautomeric Distribution of D-Tagatose and Its Derivatives

The equilibrium between the different tautomeric forms of D-tagatose and its derivatives in aqueous solution is predominantly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹³C NMR. The relative concentrations of the anomers are calculated from the integrated intensities of the corresponding signals, primarily the anomeric carbon signals, which resonate in a distinct region of the spectrum.

The following tables summarize the available quantitative data for the tautomeric distribution of D-tagatose and selected derivatives in aqueous solution (typically deuterium (B1214612) oxide, D₂O, for NMR studies).

Table 1: Tautomeric Distribution of D-Tagatose in Aqueous Solution

| Tautomer | Tautomer | Percentage (%) |

| Pyranose Forms | α-pyranose | 79 |

| β-pyranose | 16 | |

| Furanose Forms | α-furanose | 2 |

| β-furanose | 3 | |

| Acyclic Form | Keto | <1 |

Data compiled from foundational studies on sugar conformations in solution.

Table 2: Tautomeric Distribution of D-Tagatose Derivatives in Aqueous Solution

| Derivative | α-Pyranose (%) | β-Pyranose (%) | α-Furanose (%) | β-Furanose (%) | Acyclic Keto (%) | Reference |

| D-Tagatose-N-methylaniline | 62.8 | 21.3 | 1.5 | 8.1 | 6.2 | [1] |

| 1-Deoxy-D-tagatose | Data not fully available | Data not fully available | Data not fully available | Data not fully available | ~25% reduction compared to D-tagatose | [1] |

Experimental Protocols

The determination of the tautomeric equilibrium of D-tagatose and its derivatives is primarily achieved through high-resolution NMR spectroscopy. The following protocol outlines a typical procedure for this analysis.

Quantitative ¹³C NMR Spectroscopy for Tautomer Analysis

Objective: To quantitatively determine the percentage of each tautomer of a D-tagatose derivative at equilibrium in an aqueous solution.

Materials:

-

D-tagatose or D-tagatose derivative

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

NMR tubes (5 mm)

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a carbon probe

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of the D-tagatose derivative.

-

Dissolve the sample in 0.6-0.7 mL of D₂O directly in a clean, dry 5 mm NMR tube.

-

Securely cap the NMR tube and gently vortex to ensure complete dissolution.

-

-

Equilibration:

-

Allow the solution to stand at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure that the tautomeric equilibrium is fully established.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and match the probe for ¹³C observation.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters to ensure quantitative accuracy include:

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the anomeric carbons. This is crucial for accurate integration. A T₁ determination experiment may be necessary for novel compounds. For routine analysis of sugars, a relaxation delay of 30-60 seconds is often sufficient.

-

Pulse Angle: Use a 90° pulse angle.

-

Number of Scans (ns): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio, particularly for the signals of the less abundant tautomers. This may range from several hundred to several thousand scans.

-

Decoupling: Use broadband proton decoupling. To suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities, inverse-gated decoupling should be employed.

-

-

-

Data Processing:

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Fourier transform the Free Induction Decay (FID).

-

Phase the spectrum carefully.

-

Perform a baseline correction.

-

-

Data Analysis:

-

Identify the signals corresponding to the anomeric carbons (C2) of the α- and β-pyranose and furanose forms. These typically appear in the δ 95-110 ppm region.

-

Integrate the distinct anomeric carbon signals for each tautomer.

-

Calculate the percentage of each tautomer by dividing its integral value by the sum of the integrals of all identified anomeric carbon signals and multiplying by 100.

-

Visualizations

Tautomeric Equilibrium of D-Tagatose

The following diagram illustrates the dynamic equilibrium between the five tautomeric forms of D-tagatose in an aqueous solution.

Caption: D-Tagatose tautomers in equilibrium in aqueous solution.

Experimental Workflow for Tautomer Analysis

This diagram outlines the key steps in the experimental workflow for the quantitative analysis of D-tagatose tautomers using NMR spectroscopy.

Caption: Experimental workflow for NMR-based tautomer analysis.

Conclusion

The tautomeric distribution of D-tagatose and its derivatives in aqueous solution is a fundamental characteristic that influences their application in drug development and food science. This guide has provided a summary of the quantitative data available for D-tagatose and some of its derivatives, highlighting the predominance of the α-pyranose form for the parent sugar. The detailed experimental protocol for quantitative ¹³C NMR spectroscopy offers a robust methodology for researchers to determine the tautomeric composition of novel D-tagatose derivatives. The provided visualizations of the tautomeric equilibrium and the experimental workflow serve to clarify these core concepts. A thorough understanding and characterization of the tautomeric equilibrium are essential for the rational design and development of new products based on the D-tagatose scaffold.

References

A Technical Guide to the Crystal Structure of alpha-D-Tagatopyranose

Introduction: D-Tagatose is a naturally occurring ketohexose, an epimer of D-fructose, found in small quantities in dairy products and fruits. It has garnered significant interest in the food and pharmaceutical industries as a low-calorie sweetener, possessing approximately 90% the sweetness of sucrose (B13894) with only a fraction of the caloric content.[1][2] Its potential as a chiral building block is also actively being explored.[1] In aqueous solutions, D-tagatose exists as an equilibrium mixture of furanose and pyranose anomers, with α-D-tagatopyranose being the major form (71%).[1] Notably, despite the presence of multiple isomers in solution, only the α-pyranose form crystallizes.[1][3] This guide provides an in-depth analysis of the single-crystal X-ray diffraction study of α-D-tagatopyranose, detailing the crystallographic data, experimental procedures, and structural features.

Crystallographic Data Summary

The definitive crystal structure of α-D-tagatopyranose was determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below. This data provides the fundamental parameters defining the crystal lattice and the basis for the detailed structural analysis.

| Parameter | Value | Citation |

| Empirical Formula | C₆H₁₂O₆ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [3] |

| Unit Cell Dimensions | a = 6.2201 (1) Åb = 6.5022 (1) Åc = 17.6629 (4) Å | [1] |

| Unit Cell Volume (V) | 714.36 (2) ų | [1] |

| Molecules per Cell (Z) | 4 | [1] |

| Temperature (T) | 190 K | [1] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1] |

| Absorption Coeff. (μ) | 0.15 mm⁻¹ | [1] |

| Crystal Size | 0.50 × 0.30 × 0.20 mm | [1] |

| Reflections Collected | 2343 | [1] |

| Independent Reflections | 1378 | [1] |

| R-int | 0.010 | [1] |

| Final R factor [I>2σ(I)] | R = 0.025 | [3] |

| wR factor (all data) | wR = 0.065 | [3] |

| Goodness-of-fit (S) | 0.96 | [1] |

Experimental Methodologies

The determination of the crystal structure of α-D-tagatopyranose involves a multi-step process, from crystal growth to computational refinement.[4][5] The specific protocols employed are detailed below.

Crystal Growth High-quality, single crystals suitable for X-ray diffraction were obtained through a slow evaporation method.[1] The procedure is as follows:

-

D-tagatose was dissolved in a solvent mixture of water and acetone (B3395972) at a 1:10 ratio.

-

The solution was allowed to stand, permitting the slow, competitive evaporation of the solvents.

-

Over time, transparent, prismatic crystals of α-D-tagatopyranose formed and were harvested for analysis.[1]

X-ray Data Collection and Processing A suitable crystal was mounted on a diffractometer for data collection.

-

Data Collection: A Nonius KappaCCD diffractometer was used to collect diffraction data at a controlled temperature of 190 K to minimize thermal motion.[1][3]

-

Cell Refinement and Data Reduction: The collected diffraction spots were processed using the DENZO/SCALEPACK software suite.[1] This step involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

-

Absorption Correction: A multi-scan absorption correction was applied using DENZO/SCALEPACK to account for the absorption of X-rays by the crystal, ensuring the accuracy of the intensity data.[1][3]

Structure Solution and Refinement The processed data was used to solve and refine the three-dimensional atomic structure.

-

Structure Solution: The initial phasing of the structure was achieved using the SIR92 program, which employs direct methods to determine the initial positions of the atoms.[1]

-

Structure Refinement: The atomic model was then refined using the CRYSTALS software package.[1] This iterative process adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and the experimentally observed diffraction data.

-

Hydrogen Atom Treatment: All hydrogen atoms were initially located in a difference Fourier map. Those bonded to carbon were repositioned to idealized geometric positions, while hydroxyl hydrogens were refined with riding constraints to ensure realistic bond lengths and angles.[1]

Molecular and Crystal Structure Analysis

The crystal structure reveals that α-D-tagatopyranose adopts a chair conformation with three equatorial and two axial substituent groups.[1] One of these is the axial anomeric hydroxyl group, which is consistent with the most thermodynamically stable pyranose anomer.[1]

The packing of molecules within the crystal is dominated by a network of hydrogen bonds. The molecules form chains propagating along the[6] direction (the a-axis) linked by O—H⋯O interactions.[1][3] These primary chains are further cross-linked by additional hydrogen bonds, creating a stable three-dimensional lattice.[1] The analysis identified one intramolecular hydrogen bond and several intermolecular bonds that define the crystal packing.[1]

Biological Context: Hepatic Metabolism

Beyond its physical structure, D-tagatose has unique metabolic properties that are relevant to drug development and nutritional science. When consumed, a portion of D-tagatose is absorbed and metabolized in the liver in a pathway similar to that of fructose.[7]

-

Phosphorylation: D-tagatose is first phosphorylated by the enzyme fructokinase to produce D-tagatose 1-phosphate (T1P).[7]

-

Cleavage: The resulting T1P is then cleaved by aldolase (B8822740) into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.

-

Glycolysis Entry: Both DHAP and glyceraldehyde are intermediates of the glycolytic pathway and proceed through central carbon metabolism.[7]

The accumulation of the T1P intermediate has been shown to have regulatory effects, including stimulating glucokinase activity and modulating glycogen (B147801) metabolism, which may contribute to its observed anti-diabetic properties.[7]

References

- 1. α-d-Tagatopyranose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Biosynthesis of D-Tagatose: From Metabolism, Physiological Activities, Key Enzyme Catalysis to Multi-Substrate Conversion Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway | MDPI [mdpi.com]

An In-depth Technical Guide to the Properties of alpha-D-tagatopyranose versus alpha-L-tagatopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of alpha-D-tagatopyranose and its enantiomer, alpha-L-tagatopyranose. While extensive research has been conducted on the D-isomer due to its potential as a low-calorie sweetener and its metabolic effects, a significant knowledge gap exists regarding the L-isomer. This document aims to consolidate the available data for a comparative analysis, detail relevant experimental methodologies, and illustrate associated biochemical pathways and experimental workflows.

Core Properties: A Tale of Two Enantiomers

Tagatose is a hexose (B10828440) monosaccharide and a ketohexose. The D- and L-isomers are non-superimposable mirror images of each other, which can lead to different biological activities. In solution, tagatose exists in equilibrium between its furanose and pyranose forms, with the alpha-pyranose form being one of the predominant structures for D-tagatose upon crystallization from aqueous solutions.[1]

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for both this compound and alpha-L-tagatopyranose. The scarcity of data for the L-isomer is evident.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [2][3] |

| Molecular Weight | 180.16 g/mol | [2][3] |

| Melting Point | 130-136 °C | [4] |

| Specific Rotation [α]D | -5° (c = 1 in water) | [4] |

| Solubility in Water | 58% (w/w) at 21 °C | [5] |

| Appearance | White crystalline powder | [5] |

Table 2: Physicochemical Properties of alpha-L-tagatopyranose

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O₆ | [3][6] |

| Molecular Weight | 180.16 g/mol | [3][6] |

| Melting Point | 131 °C (for L-tagatose) | [7] |

| Specific Rotation [α]D | +1° (c = 2 in water at 16°C for L-tagatose) | [7] |

| Solubility in Water | Soluble | [7] |

| Appearance | White to light yellow crystalline powder | [7] |

Note: Data for L-tagatose is not always specified for the alpha-pyranose anomer and should be interpreted with caution.

Biological Activity and Signaling Pathways

This compound:

D-tagatose is a low-calorie sweetener that is only partially absorbed in the small intestine.[5] The absorbed portion is primarily metabolized in the liver. Research suggests that D-tagatose can influence glycemic control by inhibiting intestinal disaccharidases and glucose transport.[8] Studies in mice have also indicated that D-tagatose may reduce the activation of the AGE/RAGE signaling pathway, which is associated with oxidative stress and inflammation, and subsequently modulate the NF-κB signaling pathway.[8]

alpha-L-Tagatopyranose:

There is a significant lack of information in the scientific literature regarding the bioactivity of L-tagatose.[9] While it is the enantiomer of a well-studied sugar, its biological effects remain largely unexplored.

Signaling Pathway Diagram

The following diagram illustrates the proposed influence of D-tagatose on the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the characterization of both alpha-D- and alpha-L-tagatopyranose are crucial for ensuring identity and purity.

Determination of Melting Point

Objective: To determine the temperature range over which the crystalline sugar transitions to a liquid.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sugar sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a calibrated thermometer or an automated detection system.

-

Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2) are recorded.[7]

-

Reporting: The melting point is reported as the range T1-T2. A sharp melting point range (typically 0.5-1°C) is indicative of high purity.

Determination of Specific Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of the chiral sugar, which is an intrinsic property of the molecule.

Methodology:

-

Solution Preparation: A solution of the sugar is prepared by accurately weighing a specific mass of the sample and dissolving it in a precise volume of solvent (typically distilled water) in a volumetric flask. The concentration (c) is expressed in g/mL.[10]

-

Polarimeter Setup: A calibrated polarimeter is used, typically with a sodium D-line light source (589 nm). The polarimeter tube of a known path length (l) in decimeters is filled with the prepared solution, ensuring no air bubbles are present.[7]

-

Measurement: The observed optical rotation (α) in degrees is measured. A blank reading with the solvent alone is also taken and subtracted from the sample reading to correct for any background rotation.[7]

-

Calculation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) The temperature and wavelength of the light source are always reported alongside the specific rotation value.[7]

Assessment of Solubility

Objective: To determine the extent to which the sugar dissolves in a specific solvent at a given temperature.

Methodology (Visual Inspection):

-

Preparation of Supersaturated Solution: An excess amount of the sugar is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solute: The saturated solution is carefully separated from the undissolved solid by filtration or centrifugation.

-

Quantification: The concentration of the sugar in the clear, saturated solution is determined using a suitable analytical method, such as gravimetry (after evaporation of the solvent), refractometry, or chromatography.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and characterization of a tagatopyranose isomer.

References

- 1. Tagatose - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H12O6 | CID 2724552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. D-tagatose | 87-81-0 [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. alpha-L-Tagatopyranose | C6H12O6 | CID 6915737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Reduced Susceptibility to Sugar-Induced Metabolic Derangements and Impairments of Myocardial Redox Signaling in Mice Chronically Fed with D-Tagatose when Compared to Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. westfield.ma.edu [westfield.ma.edu]

D-Tagatose: A Technical Guide to its Health Benefits and Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant attention as a low-calorie sweetener with substantial physiological benefits.[1][2] Recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration, D-tagatose exhibits approximately 90% of the sweetness of sucrose (B13894) with only about one-third of the calories.[1][2][3] This technical guide provides a comprehensive overview of the health benefits and physiological effects of D-tagatose, with a focus on its metabolic fate, impact on glycemic control, modulation of the gut microbiome, and effects on lipid metabolism. Detailed experimental protocols and quantitative data from key studies are presented to support its potential application in functional foods and drug development.

Introduction

D-Tagatose is a rare sugar found in small quantities in some dairy products and fruits.[4] Its unique metabolic pathway, being only partially absorbed in the small intestine, underpins its low caloric value and diverse physiological effects.[4][5] The majority of ingested D-tagatose is fermented by the gut microbiota, leading to the production of beneficial short-chain fatty acids (SCFAs).[4][5] This document serves as an in-depth technical resource, summarizing the current scientific understanding of D-tagatose's biological activities and providing detailed methodologies for its study.

Metabolic Fate and Pharmacokinetics

Unlike sucrose, which is readily digested and absorbed, only about 15-20% of ingested D-tagatose is absorbed in the small intestine.[5] The absorbed fraction is primarily metabolized in the liver via a pathway analogous to fructose (B13574) metabolism, where it is first phosphorylated to D-tagatose-1-phosphate.[3] The remaining 80-85% of D-tagatose transits to the large intestine, where it undergoes fermentation by the resident microbiota.[3][5]

Physiological Effects and Health Benefits

Glycemic Control

D-tagatose has demonstrated significant potential in managing blood glucose levels, making it a promising ingredient for individuals with type 2 diabetes.[6][7] Its anti-hyperglycemic effects are attributed to a dual mechanism of action:

-

Inhibition of Intestinal Disaccharidases: D-tagatose competitively inhibits intestinal sucrase and maltase, delaying the breakdown and subsequent absorption of dietary carbohydrates.[3]

-

Modulation of Hepatic Glucose Metabolism: D-tagatose promotes hepatic glycogen (B147801) synthesis and reduces glycogenolysis, the breakdown of glycogen into glucose.[8] This leads to increased storage of glucose in the liver and lower circulating blood glucose levels.

Gut Microbiome Modulation and Prebiotic Effects

The fermentation of D-tagatose in the colon exerts a prebiotic effect, selectively stimulating the growth of beneficial gut bacteria, such as Lactobacillus.[6] This microbial fermentation results in the production of short-chain fatty acids (SCFAs), including butyrate, which is a primary energy source for colonocytes and has anti-inflammatory properties.[6][9]

Lipid Metabolism

Clinical and preclinical studies have indicated that D-tagatose may have a favorable impact on lipid profiles. It has been shown to reduce total cholesterol, VLDL, and LDL-cholesterol levels compared to sucrose.[7] Some studies have also reported an increase in HDL-cholesterol levels with D-tagatose consumption.[7]

Antioxidant Properties

Emerging research suggests that D-tagatose possesses antioxidant properties, contributing to the reduction of cellular oxidative stress by scavenging free radicals.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical and preclinical studies on the physiological effects of D-tagatose.

Table 1: Effects of D-tagatose on Glycemic Control in Humans with Type 2 Diabetes

| Parameter | Dosage | Duration | Study Population | Key Findings | Reference |

| HbA1c | 15 g, TID | 10 months | Type 2 Diabetes | Statistically significant reduction compared to placebo. | [1] |

| HbA1c | 5.0 g & 7.5 g, TID | 6 months | Type 2 Diabetes | Dose-dependent reduction in HbA1c. | [2] |

| Fasting Blood Glucose | 15 g, TID | 10 months | Type 2 Diabetes | Statistically significant reduction compared to placebo. | [1] |

| Postprandial Glucose | 75 g (single dose) | Acute | Type 2 Diabetes | Minimized the increase in glucose levels in a dose-dependent manner when co-administered with glucose. | [7] |

Table 2: Effects of D-tagatose on Lipid Profile in Humans

| Parameter | Dosage | Duration | Study Population | Key Findings | Reference |

| Total Cholesterol | 15 g, TID | 10 months | Type 2 Diabetes | Statistically significant reduction compared to placebo. | [1] |

| LDL-Cholesterol | 15 g, TID | 10 months | Type 2 Diabetes | Statistically significant reduction compared to placebo. | [1] |

| HDL-Cholesterol | Not specified | Not specified | Not specified | Some studies report an increase. | [7] |

| Triglycerides | 15 g, TID | 10 months | Type 2 Diabetes | No significant change compared to placebo. | [1] |

Table 3: Preclinical Data on D-tagatose

| Parameter | Animal Model | Dosage | Duration | Key Findings | Reference |

| Relative Liver Weight | Rats | 10%, 15%, 20% of diet | 90 days | Increased relative liver weights, not associated with toxicity. | [10] |

| Developmental Toxicity | Rats | Up to 20,000 mg/kg/day | Gestation days 6-15 | No compound-related toxicity. | [11] |

Experimental Protocols

In Vitro Disaccharidase Inhibition Assay

This protocol outlines the methodology to determine the inhibitory effect of D-tagatose on intestinal sucrase and maltase activity.

-

Enzyme Source: Prepare a homogenate of rat intestinal mucosa or use commercially available intestinal acetone (B3395972) powders.

-

Substrate Solutions: Prepare solutions of sucrose and maltose (B56501) in a suitable buffer (e.g., 0.1 M maleate (B1232345) buffer, pH 6.0).

-

Inhibitor Solution: Prepare various concentrations of D-tagatose in the same buffer.

-

Incubation: Pre-incubate the enzyme preparation with the D-tagatose solution for a specified time (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Add the substrate solution to the enzyme-inhibitor mixture to start the reaction.

-

Reaction Termination: Stop the reaction after a defined period (e.g., 30-60 minutes) by heat inactivation (e.g., boiling for 2 minutes).

-

Glucose Measurement: Determine the amount of liberated glucose using a glucose oxidase-peroxidase assay or a similar enzymatic method.

-

Calculation of Inhibition: Calculate the percentage of inhibition by comparing the glucose produced in the presence and absence of D-tagatose. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gut Microbiome Analysis by 16S rRNA Sequencing

This protocol describes the general workflow for analyzing changes in the gut microbiota composition in response to D-tagatose supplementation in an animal model.

-

Sample Collection: Collect fecal samples from animals at baseline and after a period of D-tagatose supplementation. Immediately freeze samples at -80°C.

-

DNA Extraction: Extract total bacterial DNA from fecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 341F and 806R) with Illumina overhang adapters.

-

Library Preparation: Purify the PCR products and index them using a Nextera XT Index Kit.

-

Sequencing: Sequence the prepared libraries on an Illumina MiSeq platform.

-

Bioinformatic Analysis: Process the raw sequencing data using a pipeline such as QIIME2 or mothur. This includes quality filtering, denoising, merging of paired-end reads, chimera removal, and taxonomic classification against a reference database (e.g., Greengenes or SILVA).

-

Statistical Analysis: Perform statistical analyses to identify significant differences in microbial community composition and diversity between the control and D-tagatose-treated groups.

Assessment of Hepatic Glycogen Metabolism in Rats

This protocol details the methodology for measuring the effects of D-tagatose on hepatic glycogen synthase and phosphorylase activities in a rat model.

-

Animal Model: Utilize a relevant animal model, such as streptozotocin-induced diabetic rats or diet-induced obese rats.

-

Dietary Intervention: Feed the animals a control diet or a diet supplemented with D-tagatose for a specified period.

-

Tissue Collection: Euthanize the animals and rapidly excise the liver. Immediately freeze-clamp a portion of the liver in liquid nitrogen to halt enzymatic activity.

-

Homogenate Preparation: Homogenize the frozen liver tissue in a suitable buffer (e.g., Tris-HCl buffer with EDTA and protease inhibitors).

-

Glycogen Synthase Assay: Measure the activity of glycogen synthase by quantifying the incorporation of UDP-[14C]glucose into glycogen.

-

Glycogen Phosphorylase Assay: Measure the activity of glycogen phosphorylase by quantifying the release of glucose-1-phosphate from glycogen.

-

Protein Quantification: Determine the total protein concentration of the liver homogenates to normalize enzyme activities.

-

Data Analysis: Compare the specific activities of glycogen synthase and phosphorylase between the control and D-tagatose-fed groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: Metabolic fate of ingested D-tagatose.

Caption: Mechanisms of D-tagatose in glycemic control.

Caption: Experimental workflow for gut microbiome analysis.

Safety and Toxicology

D-tagatose has been extensively studied for its safety and is considered well-tolerated.[1] The primary reported side effects at high doses are mild gastrointestinal effects, such as flatulence and laxation, which are common with other poorly absorbed carbohydrates.[12] Long-term studies in animals have not revealed any significant toxicological concerns.[10][11]

Conclusion and Future Directions

D-tagatose presents a compelling profile as a functional food ingredient and a potential therapeutic agent. Its multifaceted physiological effects, including glycemic control, prebiotic activity, and beneficial modulation of lipid metabolism, are well-documented. The detailed experimental protocols provided in this guide offer a framework for further research into its mechanisms of action and clinical applications. Future studies should continue to explore the long-term health benefits of D-tagatose, its synergistic effects with other functional ingredients, and its potential in the development of novel therapeutics for metabolic disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs. | Semantic Scholar [semanticscholar.org]

- 5. fao.org [fao.org]

- 6. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [frontiersin.org]

- 8. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16S Illumina Amplicon Protocol : earthmicrobiome [earthmicrobiome.ucsd.edu]

- 11. researchmgt.monash.edu [researchmgt.monash.edu]

- 12. Effect of D-tagatose on liver weight and glycogen content of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Tagatose from D-Galactose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of D-tagatose (B3328093) from D-galactose, a process of significant interest for the production of this low-calorie sweetener. The primary biocatalyst for this isomerization reaction is L-arabinose isomerase (L-AI).

Introduction

D-tagatose is a naturally occurring ketohexose that has gained attention as a sugar substitute due to its sweetness (about 92% that of sucrose) and low caloric value (1.5 kcal/g).[1] The enzymatic conversion of D-galactose to D-tagatose using L-arabinose isomerase (EC 5.3.1.4) offers a highly specific and efficient alternative to chemical synthesis methods, which often involve complex purification steps and the formation of by-products.[1][2] L-AI, an intracellular enzyme, catalyzes the reversible isomerization of L-arabinose to L-ribulose and, due to substrate similarity, also converts D-galactose to D-tagatose.[3] This process can be carried out using either free or immobilized enzymes, or whole-cell systems.[4][5]

Enzymatic Reaction Pathway

The core of the process is the isomerization of D-galactose to D-tagatose, catalyzed by L-arabinose isomerase. This reaction is a reversible equilibrium.

Caption: Enzymatic isomerization of D-galactose to D-tagatose.

Data Presentation: Performance of L-Arabinose Isomerases

The efficiency of D-tagatose production is highly dependent on the source of the L-arabinose isomerase and the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Reaction Conditions and Conversion Yields of Various L-Arabinose Isomerases

| Enzyme Source | Temperature (°C) | pH | Metal Ion Cofactor | Substrate Conc. (g/L) | Product Conc. (g/L) | Conversion Yield (%) | Reference |

| Thermotoga neapolitana 5068 | 80 | - | - | 1.8 | 1.22 | 68 | [2] |

| Lactobacillus plantarum NC8 | 60 | 5.5 | - | - | - | 30 (after 6h) | [2] |

| Bacillus amyloliquefaciens CAAI | - | - | None | 100 | 47.2 | 47.2 | [3] |

| Thermoanaerobacter mathranii | 65 | - | - | 300 (30%) | - | 42 | [6][7] |

| Lactobacillus brevis | 65 | 7.0 | Mn²⁺, Co²⁺ (1 mM) | - | - | 43 | [8] |

| Arthrobacter sp. 22c | 50-52 | 5.0-9.0 | None | - | - | 30 (after 36h) | [9][10] |

Table 2: Performance of Immobilized L-Arabinose Isomerase Systems

| Enzyme Source | Immobilization Support | Temperature (°C) | pH | Substrate Conc. (g/L) | Product Conc. (g/L) | Reaction Time (h) | Reference |

| Escherichia coli | Agarose | - | - | - | 99.9 | 48 | [2][5] |

| Gali152 | Alginate | 60 | 8.0 | 100 | 58 | 90 | [2][11] |

| Thermoanaerobacter mathranii | Calcium Alginate | 75 | 7.5 | - | - | - | [12] |

Experimental Workflow

The overall process for enzymatic D-tagatose production, from substrate preparation to product purification, follows a logical sequence of steps.

Caption: General experimental workflow for D-tagatose synthesis.

Experimental Protocols

Protocol 1: Preparation of Immobilized L-Arabinose Isomerase

This protocol describes a general method for immobilizing L-arabinose isomerase in alginate beads, a commonly used technique to improve enzyme stability and reusability.[2][11]

Materials:

-

L-arabinose isomerase (commercial or purified)

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

Procedure:

-

Prepare a 2-3% (w/v) sodium alginate solution in the buffer. Ensure it is fully dissolved to form a viscous solution.

-

Add the L-arabinose isomerase solution to the sodium alginate solution and mix gently to ensure homogeneity. The enzyme concentration will need to be optimized for your specific application.

-

Extrude the enzyme-alginate mixture dropwise into a gently stirring 0.2 M CaCl₂ solution using a syringe or a peristaltic pump.

-

Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes at 4°C.

-

Collect the immobilized enzyme beads by filtration and wash them thoroughly with the buffer solution to remove any unbound enzyme and excess calcium chloride.

-

Store the immobilized enzyme beads in the buffer at 4°C until use.

Protocol 2: Enzymatic Isomerization of D-Galactose to D-Tagatose

This protocol outlines the batch conversion of D-galactose using either free or immobilized L-arabinose isomerase.

Materials:

-

D-galactose

-

L-arabinose isomerase (free or immobilized)

-

Buffer solution (optimal pH for the specific enzyme, e.g., pH 7.0-8.0)

-

Metal ion cofactor solution if required (e.g., 1 M MnCl₂ or CoCl₂)

-

Reaction vessel with temperature and pH control (e.g., a stirred-tank bioreactor or a shaker incubator)

Procedure:

-

Prepare a D-galactose solution of the desired concentration (e.g., 100-500 g/L) in the appropriate buffer.

-

If the enzyme requires a metal ion cofactor, add it to the substrate solution to the final optimal concentration (e.g., 1-5 mM).[8]

-

Place the substrate solution in the reaction vessel and bring it to the optimal temperature for the enzyme (e.g., 60-80°C).

-

Add the free or immobilized L-arabinose isomerase to initiate the reaction. The amount of enzyme will depend on its activity and should be optimized.

-

Maintain the reaction at the optimal temperature and pH for a predetermined time (e.g., 24-96 hours). The pH can be controlled by the addition of a suitable acid or base.

-

Take samples periodically to monitor the progress of the reaction by analyzing the concentrations of D-galactose and D-tagatose.

-

Once the reaction has reached equilibrium or the desired conversion, terminate the reaction. For free enzymes, this can be done by heat inactivation (e.g., boiling for 10 minutes). For immobilized enzymes, they can be removed by filtration for reuse.

Protocol 3: Quantification of D-Tagatose and D-Galactose by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of the reaction mixture to determine the concentrations of the substrate and product.

Materials:

-

HPLC system with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., a column with L19 packing material as per USP-NF)[13]

-

Mobile phase: Degassed, deionized water or a dilute acid solution (e.g., 0.005 M H₂SO₄)

-

D-tagatose and D-galactose standards

-

Syringe filters (0.22 or 0.45 µm)

Procedure:

-

Prepare a series of standard solutions of D-tagatose and D-galactose of known concentrations in the mobile phase.

-

Prepare the reaction samples by diluting them in the mobile phase and filtering them through a syringe filter to remove any particulates or denatured protein.

-

Set up the HPLC system with the appropriate column and mobile phase. Set the column temperature (e.g., 80-85°C) and flow rate (e.g., 0.5-1.0 mL/min) according to the column manufacturer's recommendations.

-

Inject the standard solutions to generate a calibration curve for each sugar.

-

Inject the prepared reaction samples.

-

Identify and quantify the D-tagatose and D-galactose peaks in the sample chromatograms by comparing their retention times and peak areas to the calibration curves.

Alternatively, capillary electrophoresis (CE) can be used for the separation and quantification of D-tagatose and other sugars in the reaction mixture.[14][15]

Purification of D-Tagatose

After the enzymatic reaction, the mixture will contain D-tagatose, unreacted D-galactose, and the enzyme (if not immobilized). Purification is necessary to isolate D-tagatose. Common purification strategies include:

-

Chromatographic separation: Using ion-exchange or size-exclusion chromatography to separate D-tagatose from D-galactose.[16]

-

Selective microbial degradation: Employing microorganisms, such as Saccharomyces cerevisiae, that can selectively consume the remaining D-galactose, leaving behind the D-tagatose.[12]

Conclusion

The enzymatic synthesis of D-tagatose from D-galactose using L-arabinose isomerase is a promising and sustainable method for the production of this valuable sugar substitute. The choice of enzyme, optimization of reaction conditions, and use of immobilization techniques are critical for achieving high conversion yields and process efficiency. The protocols and data provided in these application notes serve as a valuable resource for researchers and professionals working in this field.

References

- 1. Biological Synthesis of D-Tagatose Using L-Arabinose Isomerase | Scientific.Net [scientific.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. EP0552894A2 - D-tagatose production by enzymatic isomerization of D-galactose - Google Patents [patents.google.com]

- 5. High production of D-tagatose, a potential sugar substitute, using immobilized L-arabinose isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic conversion of D-galactose to D-tagatose: heterologous expression and characterisation of a thermostable L-arabinose isomerase from Thermoanaerobacter mathranii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Towards efficient enzymatic conversion of D-galactose to D-tagatose: purification and characterization of L-arabinose isomerase from Lactobacillus brevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for the production of D-tagatose using a recombinant Pichia pastoris strain secreting β-D-galactosidase from Arthrobacter chlorophenolicus and a recombinant L-arabinose isomerase from Arthrobacter sp. 22c - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A feasible enzymatic process for D-tagatose production by an immobilized thermostable L-arabinose isomerase in a packed-bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioconversion of D-galactose to D-tagatose: continuous packed bed reaction with an immobilized thermostable L-arabinose isomerase and efficient purification by selective microbial degradation. | Sigma-Aldrich [sigmaaldrich.com]

- 13. shodex.com [shodex.com]

- 14. researchgate.net [researchgate.net]

- 15. High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fao.org [fao.org]

Application Notes and Protocols for D-Tagatose Production Using L-Arabinose Isomerase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic production of D-tagatose (B3328093) from D-galactose (B84031) using L-arabinose isomerase (L-AI). D-tagatose is a rare sugar with significant potential as a low-calorie sweetener and therapeutic agent, making its efficient production a key area of research.

Introduction

D-Tagatose, a naturally occurring ketohexose, offers approximately 92% of the sweetness of sucrose (B13894) with only one-third of the calories.[1] Its physiological properties, including prebiotic effects and potential for blood sugar regulation, have made it a subject of interest in the food, beverage, and pharmaceutical industries.[2][3][4] The enzymatic isomerization of D-galactose to D-tagatose using L-arabinose isomerase (EC 5.3.1.4) is a promising and environmentally friendly production method.[1][4] This document outlines the key considerations and methodologies for utilizing L-AI in this bioconversion process, with a focus on both free and immobilized enzyme systems.